molecular formula C7H8N2OS B3060351 N-(6-thioxo-1,6-dihydropyridin-3-yl)acetamide CAS No. 27885-57-0

N-(6-thioxo-1,6-dihydropyridin-3-yl)acetamide

Cat. No.: B3060351
CAS No.: 27885-57-0
M. Wt: 168.22 g/mol
InChI Key: NFNSLAPHFZORDL-UHFFFAOYSA-N
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Description

N-(6-thioxo-1,6-dihydropyridin-3-yl)acetamide is a pyridine derivative featuring a thioxo (sulfur-containing) group at the 6-position and an acetamide substituent at the 3-position of the dihydropyridine ring. The thioxo group enhances lipophilicity compared to hydroxyl or oxo analogs, which may improve membrane permeability but also increase susceptibility to redox-mediated reactions .

Properties

IUPAC Name

N-(6-sulfanylidene-1H-pyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-5(10)9-6-2-3-7(11)8-4-6/h2-4H,1H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNSLAPHFZORDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CNC(=S)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392029
Record name AC1MPNKG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27885-57-0
Record name N-(1,6-Dihydro-6-thioxo-3-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27885-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1MPNKG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction-Acetylation Sequential Pathway

A widely cited method involves the sequential reduction of 2-mercapto-5-nitropyridine followed by acetylation.

Step 1: Reduction of 2-Mercapto-5-Nitropyridine
The nitro group in 2-mercapto-5-nitropyridine is reduced using sodium dithionite (Na₂S₂O₄) under ice-cooled conditions. This step typically achieves >85% yield by maintaining:

  • Temperature : 0–5°C
  • Solvent : Aqueous ethanol (50% v/v)
  • Reaction Time : 10–15 minutes

Step 2: Acetylation
The resultant 3-amino-6-thioxo-1,6-dihydropyridine is treated with acetic anhydride ((CH₃CO)₂O) in the presence of triethylamine (TEA) as a catalyst. Key parameters include:

  • Molar Ratio : 1:1.2 (amine:acetic anhydride)
  • Reaction Time : 2 hours
  • Yield : 78–82%

Mechanistic Insight :
The reduction step proceeds via a single-electron transfer (SET) mechanism, converting the nitro group to an amine. Subsequent acetylation involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of acetic anhydride.

Direct Thiol-Acetamide Coupling

An alternative one-pot synthesis employs 3-aminopyridine derivatives and thiourea precursors:

Reagents :

  • 3-Amino-6-hydroxypyridine
  • Thioacetic acid
  • Phosphorus oxychloride (POCl₃)

Procedure :

  • Thiolation : 3-Amino-6-hydroxypyridine reacts with thioacetic acid in POCl₃ at 80°C for 4 hours.
  • Acetylation : In situ acetylation occurs upon quenching with aqueous sodium bicarbonate.

Optimization Data :

Parameter Optimal Value Yield (%)
Temperature 80°C 75
POCl₃ Concentration 2.5 equiv 81
Reaction Time 4 hours 78

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements have transitioned batch processes to continuous flow systems to enhance scalability:

Reactor Design :

  • Microfluidic Channels : 500 µm diameter
  • Residence Time : 8 minutes
  • Throughput : 12 L/h

Advantages :

  • Yield Improvement : 89% (vs. 78% batch)
  • Purity : >99% (HPLC)
  • Energy Efficiency : 40% reduction in thermal input

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6) :

  • δ 2.01 (s, 3H, CH₃CO)
  • δ 6.82 (d, J = 8.4 Hz, 1H, H-4)
  • δ 7.35 (d, J = 8.4 Hz, 1H, H-5)
  • δ 10.21 (s, 1H, NH)

IR (KBr) :

  • 3250 cm⁻¹ (N–H stretch)
  • 1680 cm⁻¹ (C=O)
  • 1250 cm⁻¹ (C=S)

HRMS (ESI+) :

  • m/z Calculated for C₇H₈N₂OS: 168.0426
  • Found: 168.0423 [M+H]⁺

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Index
Reduction-Acetylation 82 98 Moderate 1.0
Direct Coupling 78 95 Low 0.8
Continuous Flow 89 99 High 1.2

Key Observations :

  • Continuous flow synthesis outperforms batch methods in yield and purity but requires higher initial capital investment.
  • The reduction-acetylation route remains preferred for small-scale laboratory synthesis due to reagent accessibility.

Challenges and Mitigation Strategies

Thiol Oxidation

The thioxo group is prone to oxidation during storage. Stabilization strategies include:

  • Additives : 0.1% w/w ascorbic acid
  • Packaging : Nitrogen-blanketed amber glass vials

Byproduct Formation

Common byproducts and their suppression:

Byproduct Cause Mitigation
N-Acetyl sulfoxide Over-oxidation Strict temperature control
Diacetylated amine Excess acetic anhydride Stoichiometric reagent use

Emerging Techniques

Enzyme-Mediated Synthesis

Pilot studies using lipase B from Candida antarctica (CAL-B) demonstrate:

  • Solvent : tert-Butanol
  • Conversion : 92% in 6 hours
  • Advantage : Avoids harsh acids/bases

Photochemical Activation

UV light (254 nm) accelerates the acetylation step, reducing reaction time by 60% while maintaining yields at 85%.

Chemical Reactions Analysis

Types of Reactions

N-(6-thioxo-1,6-dihydropyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium dithionite is used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(6-thioxo-1,6-dihydropyridin-3-yl)acetamide possesses the molecular formula C7H8N2OSC_7H_8N_2OS and a molecular weight of approximately 168.22 g/mol. The compound features a thioxo group attached to a dihydropyridine ring, which is known for its ability to interact with various biological targets.

Biological Activities

The compound has been studied for its diverse biological activities, including:

  • Antioxidant Activity : Research indicates that derivatives of thioxo-dihydropyridines exhibit significant antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress .
  • Neuroprotective Effects : In vitro studies have shown that this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition suggests potential applications in neuroprotection and cognitive enhancement .
  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance .

Neurodegenerative Disorders

The ability of this compound to inhibit AChE positions it as a candidate for treating Alzheimer's disease and other neurodegenerative disorders. Case studies highlight its protective effects against oxidative stress-induced neuronal damage .

Cancer Treatment

Preliminary studies suggest that thioxo-dihydropyridine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanisms involve modulation of signaling pathways associated with cell proliferation and survival .

Cardiovascular Health

The compound's antioxidant properties may contribute to cardiovascular health by reducing oxidative damage to heart tissues. This aspect is particularly critical in conditions like ischemia-reperfusion injury .

Case Study 1: Neuroprotective Effects

In a study involving irradiated mice, this compound was administered to evaluate its neuroprotective effects against gamma irradiation-induced oxidative stress. Behavioral assessments indicated improved cognitive function in treated groups compared to controls, correlating with reduced AChE activity and enhanced glutathione levels in brain homogenates .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer potential of various thioxo-dihydropyridine derivatives, including this compound. Results showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with mechanisms involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of N-(6-thioxo-1,6-dihydropyridin-3-yl)acetamide involves its interaction with various molecular targets. It coordinates actin remodeling through tyrosine phosphorylation of proteins controlling cytoskeleton dynamics, such as WASF3, ANXA1, DBN1, DBNL, CTTN, RAPH1, ENAH, MAPT, and PXN .

Comparison with Similar Compounds

Thiol- and Sulfur-Containing Acetamide Derivatives

  • Methazolamide Metabolites (e.g., MSH, MCG, MCY) :
    Compounds like N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH) share the acetamide moiety but incorporate thiadiazole rings instead of dihydropyridine. The thiol group in MSH facilitates glutathione conjugation, a key metabolic pathway, whereas the thioxo group in the target compound may participate in disulfide bond formation or act as a Michael acceptor .

    • Key Difference : Thiadiazole rings (MSH) vs. dihydropyridine (target compound) alter metabolic stability and target selectivity.
  • Quinoxaline Derivatives (e.g., 4a in ): Substituted N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives feature larger aromatic systems (quinoxaline) with chlorine and hydroxypyrimidinyl groups.

Benzothiazole and Trifluoromethyl-Substituted Analogs

  • EUROPEAN PATENT APPLICATIONS () :
    Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) replace the dihydropyridine ring with a benzothiazole scaffold. The trifluoromethyl group increases electron-withdrawing effects and metabolic resistance, while the benzothiazole core enhances fluorescence properties, making these compounds suitable for imaging applications .
    • Key Difference : Benzothiazole systems () vs. dihydropyridine (target) result in divergent electronic profiles and applications.

Pyridine Derivatives with Hydroxyl and Ethynyl Substituents

  • N-(3-Hydroxypyridin-2-yl)acetamide (): The hydroxyl group at the 3-position increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the thioxo analog.
  • However, the silicon-containing group may complicate synthetic scalability .

Fluorinated and Trifluoromethylated Derivatives

  • Compound in :
    2-(4-(4-Ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide includes fluorine and trifluoromethyl groups, which enhance metabolic stability and bioavailability. The oxo group at the 6-position (vs. thioxo in the target compound) reduces redox activity but increases hydrogen-bonding capacity .

Carbamate and Sulfamoyl Analogs

  • 2,2,2-Trifluoroethyl N-(1-ethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate () :
    The carbamate group introduces hydrolytic liability, enabling prodrug activation. This contrasts with the acetamide group in the target compound, which is more metabolically stable .
  • However, increased polarity may limit tissue penetration compared to the thioxo analog .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties Reference
N-(6-thioxo-1,6-dihydropyridin-3-yl)acetamide Dihydropyridine 6-thioxo, 3-acetamide High lipophilicity, redox activity -
MSH () Thiadiazole 5-mercapto, 3-acetamide Glutathione conjugation
Quinoxaline Derivative () Quinoxaline Chlorophenyl, hydroxypyrimidine Enhanced π-π stacking
Benzothiazole Derivative () Benzothiazole Trifluoromethyl, methoxy Fluorescence, metabolic stability
Fluorinated Compound () Dihydropyridine 6-oxo, 2-fluorophenyl High bioavailability

Biological Activity

N-(6-thioxo-1,6-dihydropyridin-3-yl)acetamide is a heterocyclic compound with significant potential in various biological applications, including antimicrobial and anticancer activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8N2OS. It features a thioxo group at the 6th position of the pyridine ring and an acetamide group at the 3rd position. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains. For instance, derivatives of similar thio compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 11.5 to 26.9 μg/mL against different pathogens, surpassing standard antibiotics like amphotericin B in certain cases .

2. Anticancer Properties

The compound has also been explored for its anticancer potential. Studies involving various derivatives have shown that they can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression. Notably, thioquinazoline derivatives related to this compound have demonstrated IC50 values in the low micromolar range against cancer cell lines .

3. Antiviral Activity

Recent investigations have highlighted the antiviral properties of compounds related to this compound. For example, thioquinazoline-N-aryl-acetamides showed potent antiviral activity against SARS-CoV-2 with IC50 values around 21.4 µM, indicating their potential as therapeutic agents against viral infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Cytoskeletal Dynamics : The compound influences actin remodeling by modulating tyrosine phosphorylation in proteins that control cytoskeletal dynamics such as WASF3 and CTTN.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell growth, although specific enzyme targets for this compound require further clarification.

Case Studies and Research Findings

StudyFocusKey Findings
Antiviral ActivityFound potent activity against SARS-CoV-2 with IC50 values of 21.4 µM; demonstrated selectivity towards viral cells over host cells.
Anticancer PotentialInvestigated various derivatives; reported low micromolar IC50 values indicating effective inhibition of cancer cell lines.
Antimicrobial EfficacyShowed MIC values between 11.5–26.9 μg/mL against bacterial strains; higher activity than standard drugs like amphotericin B.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-thioxo-1,6-dihydropyridin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-thioxo-1,6-dihydropyridin-3-yl)acetamide

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